(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
“(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized from their corresponding 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Another method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one”, is characterized by a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives . Another example is the iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides 2-arylbenzofurans .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been studied for their potential in cancer treatment. The compound has shown activity against the HER-2 overexpressed breast cancer cell line SKBr-3 . Its ability to inhibit cellular proliferation via DNA degradation makes it a candidate for further research as a chemotherapeutic agent.
Antibacterial Agent
The compound has demonstrated promising antibacterial properties. It has been synthesized and evaluated for its antimicrobial activity against various bacterial strains, showing high binding affinity for E. coli . This suggests its potential use in developing new antibacterial drugs.
Antiviral Applications
Benzofuran derivatives are known for their antiviral activities. While specific studies on this compound are limited, related benzofuran compounds have exhibited anti-hepatitis C virus activity, indicating the potential of this compound in antiviral drug development .
Antioxidant Properties
The compound’s structure suggests it may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, and benzofuran derivatives have been noted for such activity, which could be harnessed in pharmaceuticals or as dietary supplements .
Molecular Docking Studies
Molecular docking studies are essential for drug discovery. The compound’s interactions with various proteins can be simulated to predict its efficacy and binding modes, which is vital for the rational design of new drugs .
Chemical Synthesis and Material Science
Benzofuran derivatives are used in chemical synthesis and material science due to their versatile physicochemical properties. They serve as core structures for biologically active natural medicines and synthetic chemical materials .
Agricultural Chemistry
In agriculture, benzofuran derivatives can be used as fungicides or growth regulators. The biological activities of these compounds can be tailored to protect crops from pests and diseases or to improve crop yield .
Fluorescent Sensors
Some benzofuran derivatives have applications as fluorescent sensors. They can be used in chemical analysis to detect or measure substances due to their fluorescence properties .
Mechanism of Action
While the specific mechanism of action for “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is not mentioned in the search results, benzofuran derivatives have been found to inhibit DRAK2, a serine/threonine kinase that plays a key role in a wide variety of cell death signaling pathways . Inhibition of DRAK2 has been found to efficiently protect islet β-cells from apoptosis .
Future Directions
Benzofuran derivatives, including “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing novel methods for their synthesis .
properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-15(10-13)21-16(17(14)19)9-11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDIVNMEJBXNPP-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one |
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